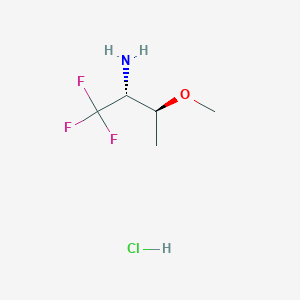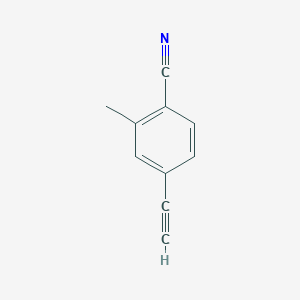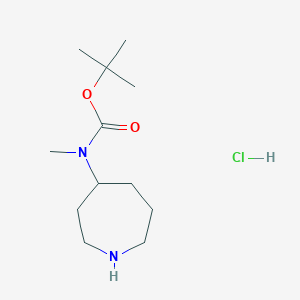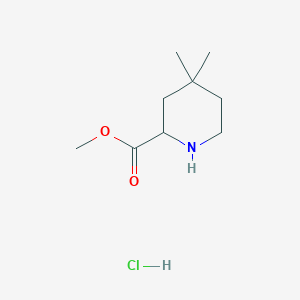
Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl. It is commonly used in scientific research due to its diverse applications, including drug synthesis and catalysis studies. The compound is known for its stability and unique chemical properties, making it a valuable tool in various fields of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride typically involves the reaction of 4,4-dimethylpiperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of fine chemicals and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its ester group allows it to participate in esterification and hydrolysis reactions, which are crucial in many biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-methylpiperidine-2-carboxylate hydrochloride
- Methyl 4,4-diethylpiperidine-2-carboxylate hydrochloride
- Methyl 4,4-dimethylpiperidine-3-carboxylate hydrochloride
Uniqueness
Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in research applications where specific reactivity and stability are required .
Propiedades
Fórmula molecular |
C9H18ClNO2 |
|---|---|
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
methyl 4,4-dimethylpiperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2)4-5-10-7(6-9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H |
Clave InChI |
VZPUDYDFOJSSCR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNC(C1)C(=O)OC)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[3-(3-Aminopropoxy)propoxy]methyl}benzene](/img/structure/B13503557.png)

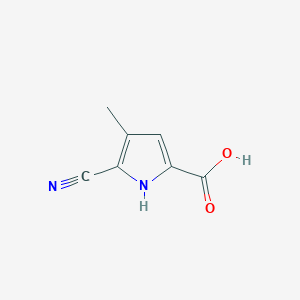
![4-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B13503586.png)
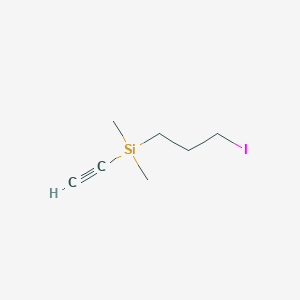
![tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate](/img/structure/B13503608.png)
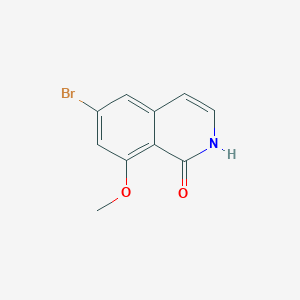

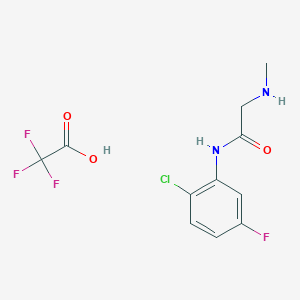
![tert-butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13503627.png)

